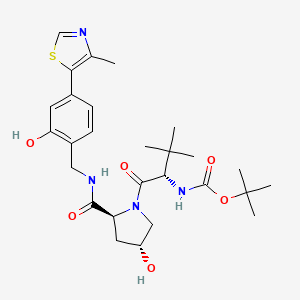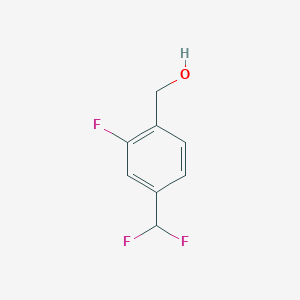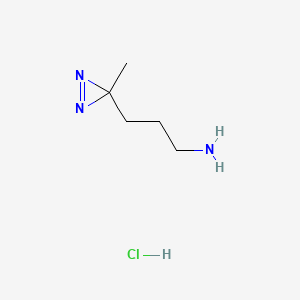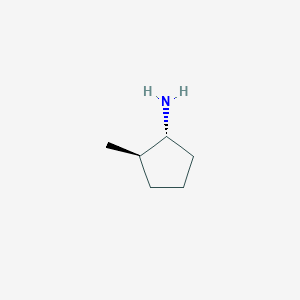
trans-2-Methyl-cyclopentylamine
Descripción general
Descripción
Trans-2-Methyl-cyclopentylamine is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-Methyl-cyclopentylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-Methyl-cyclopentylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemoenzymatic Preparation and Applications : González-Sabín et al. (2006) discussed the preparation of optically active trans-2'-(N,N-dialkylamino)cyclopentanols and their derivatives, which are useful for synthesizing vesamicol analogs and enantiospecific compounds, demonstrating significant applications in synthetic chemistry and drug development (González-Sabín, Gotor, & Rebolledo, 2006).
Diastereoselective Synthesis for Medicinal Compounds : A study by Joosten et al. (2010) presented a method for diastereoselective synthesis of diversely substituted cyclopentylamines. This approach is essential for creating synthetic intermediates like trans-pentacin and Rodocaine, and for obtaining enantiomerically enriched trans-2-Methyl-cyclopentylamine, highlighting its importance in pharmaceutical research (Joosten, Lambert, Vasse, & Szymoniak, 2010).
Antitumor Activity in Platinum Complexes : Prokop et al. (2004) explored the incorporation of 2-methylbutylamine ligands into transplatin, significantly enhancing its antitumor activity and its ability to kill cisplatin-resistant tumor cells. This indicates potential applications in cancer therapy (Prokop, Kašpárková, Novakova, Marini, Pizarro, Navarro‐Ranninger, & Brabec, 2004).
Cyclopropane Derivatives in Bioactive Molecules : Kazuta et al. (2002) reported the synthesis of chiral cyclopropane units that can be used to create conformationally restricted analogues of histamine, indicating potential improvements in biological activity. This research suggests new avenues for creating bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Cancer Treatment Strategies : Marzano et al. (2010) demonstrated that trans-amine-amidine-Pt(II) cationic complexes effectively inhibit tumor growth, overcoming resistance to traditional treatments like cisplatin and promoting cancer cell death through mechanisms like p53-mediated apoptosis. This research offers promising new strategies for cancer treatment (Marzano, Mazzega Sbovata, Gandin, Colavito, Del Giudice, Michelin, Venzo, Seraglia, Benetollo, Schiavon, & Bertani, 2010).
Propiedades
IUPAC Name |
(1R,2R)-2-methylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5-3-2-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDMZADCGUWTCH-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Methyl-cyclopentylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



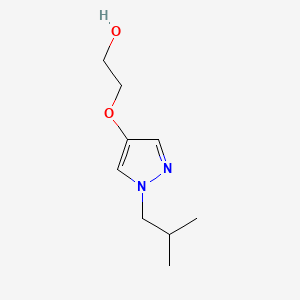
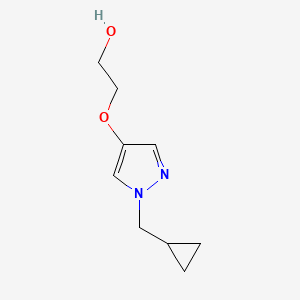
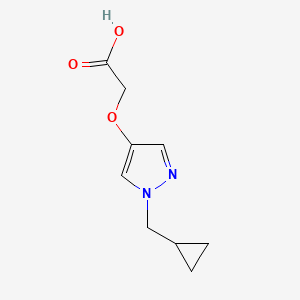
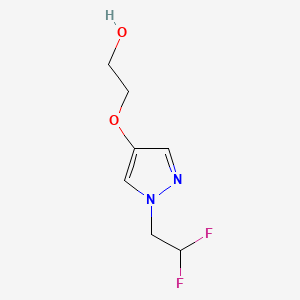



![(3R)-3-(1-benzofuran-5-yl)-1,2,3,4-tetrahydropyrrolo[3,4-b]quinolin-9-one](/img/structure/B8183638.png)
